glucosamine

Overview

Description

Glucosamine is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is a key component of glycosaminoglycans, which are essential for the formation and maintenance of cartilage and other connective tissues. This compound is commonly found in the fluid surrounding joints and is widely recognized for its potential benefits in promoting joint health and alleviating symptoms of osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the hydrolysis of chitin, a polysaccharide found in the exoskeletons of shellfish, using strong acids such as hydrochloric acid at high temperatures . This process yields this compound hydrochloride, which can be further purified.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Aspergillus niger, to convert glucose into this compound. Enzymatic catalysis using chitinolytic enzymes is another approach, where chitin is directly hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Glucosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form glucosaminic acid or reduced to form glucosaminitol. Substitution reactions involve the replacement of hydroxyl groups with other functional groups, such as acetylation to form N-acetylthis compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products:

Oxidation: Glucosaminic acid

Reduction: Glucosaminitol

Substitution: N-acetylthis compound

Scientific Research Applications

Osteoarthritis Treatment

Glucosamine is primarily used to manage symptoms of osteoarthritis. Several clinical trials have demonstrated its efficacy:

- Symptomatic Relief : A meta-analysis indicated that this compound sulfate significantly reduces pain and improves function in individuals with knee or hip osteoarthritis compared to placebo .

- Structural Benefits : Research has shown that this compound can slow the progression of joint space narrowing in osteoarthritis patients, suggesting a potential disease-modifying effect .

Preventive Applications

Recent studies suggest this compound may also play a role in the primary prevention of osteoarthritis:

- A study involving young athletes showed that this compound supplementation effectively normalized biomarkers associated with cartilage degradation after three months .

Efficacy in Clinical Trials

- In a trial comparing this compound sulfate to placebo and acetaminophen, this compound demonstrated significant improvements in the Lequesne Algo-Functional Index, a measure of joint function .

- Another study highlighted that athletes receiving this compound showed decreased levels of type II collagen degradation markers compared to those on placebo .

Safety Concerns

While generally considered safe, this compound has been associated with hepatotoxicity in rare cases:

- A case report detailed a patient who developed liver damage linked to this compound-chondroitin supplements. Symptoms improved significantly after discontinuation of the supplement .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's efficacy compared to other treatments:

Mechanism of Action

The mechanism of action of glucosamine involves its role as a precursor for glycosaminoglycans, which are essential components of cartilage. By providing the necessary building blocks for the synthesis of these macromolecules, this compound helps maintain the structural integrity of cartilage. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory molecules such as prostaglandins and cytokines . It also influences various signaling pathways, including the extracellular signal-regulated kinase pathway, which plays a role in cartilage metabolism .

Comparison with Similar Compounds

- N-acetylglucosamine

- Chondroitin sulfate

- Methylsulfonylmethane

Biological Activity

Glucosamine is a naturally occurring amino sugar that plays a critical role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and synovial fluid. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA), inflammation, and metabolic health. This article explores the multifaceted biological effects of this compound, supported by recent research findings, case studies, and data tables.

1. Cartilage Protection and Anabolic Effects

This compound is primarily recognized for its anabolic effects on cartilage. It serves as a substrate for the synthesis of GAGs, including hyaluronic acid (HA) and proteoglycans, which are vital for maintaining cartilage integrity. Studies have shown that this compound can:

- Inhibit Catabolic Enzymes: this compound has been demonstrated to inhibit matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, it significantly reduces the expression of aggrecanase-2 in chondrocytes exposed to inflammatory cytokines like IL-1β .

- Enhance Chondrocyte Function: In human chondrocytes, this compound promotes the production of HA and modulates signal transduction pathways involved in inflammation and oxidative stress .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to:

- Inhibit NF-κB Signaling: This pathway is crucial for the expression of pro-inflammatory cytokines. This compound's ability to prevent the demethylation of CpG sites in the IL-1β promoter leads to reduced IL-1β expression, thereby mitigating inflammation .

- Reduce Oxidative Stress: Research indicates that this compound can lower reactive oxygen species (ROS) levels in chondrocytes, enhancing their antioxidant defenses .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in managing OA symptoms and improving joint health.

Table 1: Summary of Clinical Studies on this compound

Case Studies

Several case studies provide further insights into this compound's biological activity:

- A study involving patients with knee OA found that those taking this compound reported a higher percentage of pain relief compared to placebo groups (64% vs. 60%) after a treatment period .

- Long-term this compound use was linked to a significantly lower risk of cardiovascular diseases and Type 2 Diabetes, highlighting its broader metabolic benefits beyond joint health .

Comparative Analysis with Other Compounds

This compound is often compared with other supplements like chondroitin sulfate regarding their effects on joint health.

Table 2: Comparative Efficacy of this compound vs. Chondroitin

| Compound | Efficacy on Joint Pain | Structural Efficacy | Safety Profile |

|---|---|---|---|

| This compound | Significant | High | Excellent |

| Chondroitin | Moderate | Moderate | Excellent |

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie glucosamine’s inhibitory effects on cancer cell proliferation?

this compound inhibits G1/S cell cycle progression by suppressing cyclin E and Skp2 expression, key regulators of the cell cycle. This involves reducing phosphorylation of cyclin E (Thr62) and p27Kip1 (Thr187), which stabilizes these proteins and prevents degradation, leading to G1-phase arrest. Flow cytometry and Western blotting are critical for validating these mechanisms .

Q. How can researchers optimize spectrophotometric methods for quantifying this compound in pharmaceutical formulations?

A Quality-by-Design (QbD) approach is recommended, focusing on derivatization with agents like o-phthalaldehyde. Critical parameters include pH (10.5), reaction time (10.7 minutes), and reagent volumes. Fractional factorial and response surface methodology (RSM) designs help identify optimal conditions and define the method’s design space .

Q. What pharmacokinetic challenges arise when studying oral this compound absorption in humans?

Baseline serum this compound levels are often undetectable (<0.5 mmol/L) in fasted subjects. Post-ingestion detection requires sensitive assays (e.g., HPLC with derivatization). Variability in absorption due to factors like BMI or prior this compound use necessitates stratified randomization in clinical trials .

Q. How do different this compound formulations (e.g., sulfate vs. hydrochloride) impact study outcomes?

The Rotta preparation (this compound sulfate) has shown statistically significant pain reduction in osteoarthritis (OA) trials, whereas non-Rotta formulations often fail to demonstrate efficacy. Researchers must standardize formulations and disclose excipients to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s clinical efficacy across osteoarthritis trials?

Meta-analyses reveal heterogeneity due to formulation differences (Rotta vs. non-Rotta) and trial design flaws (e.g., inadequate allocation concealment). A stratified analysis separating Rotta preparations shows SMD -1.31 for pain improvement, while non-Rotta studies lack significance (SMD -0.15). Sensitivity analyses and adherence to CONSORT guidelines are critical .

Q. What experimental strategies can elucidate this compound’s potential role in cardiovascular disease (CVD) risk reduction?

Observational data suggest this compound may lower CVD risk by modulating inflammatory pathways (e.g., NF-κB). Prospective cohorts should integrate glycobiology assays (e.g., hexosamine biosynthetic pathway markers) with CVD endpoints. UK Biobank-style large-scale studies are needed to validate these associations .

Q. How can in vitro models be improved to study this compound’s effects on joint tissue regeneration?

Co-culture systems incorporating chondrocytes, synovial cells, and immune cells better mimic the joint microenvironment. Metrics like glycosaminoglycan (GAG) synthesis, collagen type II expression, and IL-6/IL-1β levels should be quantified using ELISA and qPCR. 3D bioprinted cartilage scaffolds add physiological relevance .

Q. What methodological gaps exist in evaluating this compound for chronic low back pain (LBP) associated with spinal osteoarthritis?

Existing trials suffer from small sample sizes, high placebo effects (~60%), and inconsistent outcome measures (e.g., Oswestry Disability Index). Future studies should use MRI-confirmed spinal OA cohorts, longer follow-ups (>12 months), and standardized this compound doses (1500 mg/day) .

Q. Methodological Considerations

Q. How to design a robust RCT for this compound’s therapeutic applications?

- Blinding: Double-blinding is essential; single-blind designs risk bias due to placebo effects .

- Outcome Measures: Use validated tools (WOMAC, Lequesne Index) and structural endpoints (e.g., joint space narrowing via radiography) .

- Sample Size: Power calculations must account for high placebo response rates (≥30%) .

Q. What statistical approaches resolve this compound’s conflicting preclinical vs. clinical data?

Bayesian meta-analysis can weigh evidence quality (e.g., Rotta trials vs. others). For preclinical data, multivariate regression models adjusting for cell line specificity (e.g., A549 vs. H446 lung cancer cells) clarify mechanism-context relationships .

Q. Emerging Research Directions

- Glycobiology: Investigate this compound’s role in O-GlcNAcylation, a post-translational modification linked to insulin resistance and inflammation .

- Drug Combinations: Synergistic effects with chondroitin or UC-II collagen require factorial trial designs .

- Long-Term Safety: Population-based pharmacovigilance studies to assess rare adverse events (e.g., dermatological reactions) .

Properties

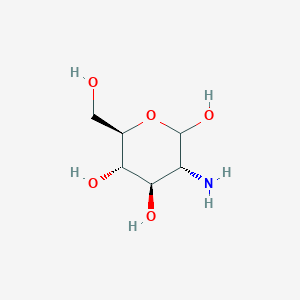

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.